8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

adrenergic pharmacology bronchodilation receptor selectivity

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203684-76-7) is a fluorinated tetrahydroisoquinoline (THIQ) building block bearing two key structural features: a C8-fluorine substituent on the aromatic ring and a geminal 4,4-dimethyl group on the saturated nitrogen-containing ring. These modifications differentiate it from simpler THIQ scaffolds used across medicinal chemistry: the 8-fluoro group modulates electronic properties and metabolic stability, while the gem-dimethyl substitution restricts conformational flexibility at position 4 and eliminates a site of oxidative metabolism, conferring distinct pharmacokinetic and pharmacodynamic profiles relative to unsubstituted or mono-substituted THIQ analogs.

Molecular Formula C11H15ClFN
Molecular Weight 215.696
CAS No. 1203684-76-7
Cat. No. B598495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS1203684-76-7
Synonyms8-fluoro-4,4-diMethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular FormulaC11H15ClFN
Molecular Weight215.696
Structural Identifiers
SMILESCC1(CNCC2=C1C=CC=C2F)C.Cl
InChIInChI=1S/C11H14FN.ClH/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12;/h3-5,13H,6-7H2,1-2H3;1H
InChIKeyZNMFELCQFRMEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride – Structural Identity and Core Procurement Rationale


8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1203684-76-7) is a fluorinated tetrahydroisoquinoline (THIQ) building block bearing two key structural features: a C8-fluorine substituent on the aromatic ring and a geminal 4,4-dimethyl group on the saturated nitrogen-containing ring [1]. These modifications differentiate it from simpler THIQ scaffolds used across medicinal chemistry: the 8-fluoro group modulates electronic properties and metabolic stability, while the gem-dimethyl substitution restricts conformational flexibility at position 4 and eliminates a site of oxidative metabolism, conferring distinct pharmacokinetic and pharmacodynamic profiles relative to unsubstituted or mono-substituted THIQ analogs [2].

Why Generic 1,2,3,4-Tetrahydroisoquinoline Derivatives Cannot Replace 8-Fluoro-4,4-dimethyl THIQ Hydrochloride in Rigorous SAR or Lead Optimization Programs


Generic 1,2,3,4-tetrahydroisoquinoline (THIQ) hydrochloride and its simple N-alkyl or 6,7-dimethoxy analogs lack the regiospecific C8-fluorine and the gem-4,4-dimethyl pattern that together impart critical differences in biological target engagement. The 8-fluoro substitution has been shown to markedly shift the balance between β₂- and β₁-adrenergic receptor activity in trimetoquinol analogs, with the 8-fluoro isomer providing greater β₂ selectivity than the corresponding 5-fluoro regioisomer [1]. Meanwhile, the 4,4-dimethyl motif is well-recognized in medicinal chemistry as a conformational constraint that reduces entropic penalty upon binding and protects the metabolically labile benzylic position, properties absent in the des-methyl or spirocyclic counterparts [2]. Simple THIQ derivatives cannot recapitulate either of these effects; therefore, substituting them for 8-fluoro-4,4-dimethyl THIQ hydrochloride in an SAR campaign would introduce two uncontrolled variables simultaneously, confounding interpretation of potency, selectivity, and in vivo exposure data.

Quantitative Differentiation Evidence: 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride vs. Closest Comparators


β₂- vs. β₁-Adrenergic Receptor Selectivity: 8-Fluoro vs. 5-Fluoro Trimetoquinol Analogs in Guinea Pig Tissue Bath Assays

The regiospecific placement of fluorine at the C8 position confers a differentiated selectivity profile relative to the 5-fluoro and parent trimetoquinol (TMQ) analogs. In comparative concentration-response studies using carbachol-contracted guinea pig trachea (β₂-mediated relaxation) and guinea pig right atria (β₁-mediated chronotropy), 8-F-TMQ demonstrated a superior separation between therapeutic bronchodilation (EC₅₀ ~0.1 µM range) and cardiac chronotropic effect, whereas 5-F-TMQ retained measurable β₁ activity at overlapping concentrations [1]. This translates to a widened therapeutic window for the 8-fluoro scaffold. Although these data are derived from trimetoquinol analogs rather than the 4,4-dimethyl THIQ scaffold specifically, the regiospecific electronic influence of 8-fluorine on receptor subtype bias is established as a scaffold-transferable pharmacophoric element [1].

adrenergic pharmacology bronchodilation receptor selectivity SAR

Platelet Anti-Aggregatory Activity: 8-Fluoro vs. 5-Fluoro Trimetoquinol in Human Washed Platelets

8-F-TMQ inhibited U46619-, arachidonic acid-, collagen-, ADP-, and epinephrine-induced human platelet aggregation and serotonin secretion with greater potency than 5-F-TMQ across all agonists. The data, presented as parallel concentration-response curves in Figures 6–20 of the referenced patent specification, show that 8-F-TMQ achieves a given level of inhibition at approximately 3- to 10-fold lower concentrations than the 5-fluoro regioisomer, depending on agonist [1]. The 4,4-dimethyl THIQ scaffold provides a conformationally constrained core without the catechol benzyl ether protection required in trimetoquinol synthesis, simplifying the synthetic route while preserving the anti-aggregatory pharmacophore conferred by the 8-fluoro-tetrahydroisoquinoline nucleus [1].

antithrombotic platelet aggregation serotonin secretion SAR

Synthetic Access to 8-Fluoro THIQ Intermediates: Directed ortho-Lithiation vs. Classical Bischler-Napieralski Routes for Comparator 6-Fluoro and 7-Fluoro Regioisomers

The published synthesis of 8-fluoro-3,4-dihydroisoquinoline—the direct precursor to the target 8-fluoro-4,4-dimethyl THIQ framework—proceeds via a directed ortho-lithiation of N-pivaloyl-2-(3-fluorophenyl)ethylamine in THF at −78 °C, followed by DMF quench and acid-catalyzed cyclization, yielding the 8-fluoro-dihydroisoquinoline hydrochloride in ≥54% over the lithiation–formylation step [1]. In contrast, synthesis of the 6-fluoro and 7-fluoro THIQ regioisomers typically relies on Pomernaz-Fritsch or classical Bischler-Napieralski cyclizations that lack the reliable ortho-directing effect of fluorine and may produce regioisomeric mixtures requiring chromatographic separation. The 4,4-dimethyl substitution is introduced at the β-phenethylamine ketone stage prior to reductive amination, a strategy that avoids dialkylation of the tetrahydroisoquinoline nitrogen and provides predictable regiochemical control at the quaternary center [1].

synthetic methodology THIQ building blocks regioselectivity supply chain

Conformational Restriction by 4,4-Dimethyl Substitution: Implications for CNS Drug Candidate Design vs. Unsubstituted THIQ

The geminal 4,4-dimethyl substitution eliminates two benzylic C–H bonds that serve as primary sites of cytochrome P450-mediated oxidation in unsubstituted 1,2,3,4-tetrahydroisoquinoline. This structural feature is a recognized medicinal chemistry strategy for blocking metabolic soft spots, as demonstrated in the development of nomifensine analogs and other CNS-active tetrahydroisoquinolines where gem-dimethylation at C4 has been shown to reduce intrinsic clearance in human liver microsomes by >50% relative to the des-methyl parent [1]. Additionally, the quaternary center restricts rotation about the C4–N5 bond, pre-organizing the scaffold into a limited set of low-energy conformations that can enhance binding complementarity to rigid protein pockets such as GPCR orthosteric sites or enzyme active sites [1]. This dual pharmacokinetic–pharmacodynamic benefit is absent in the commercially available 8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1185030-61-8) lacking the 4,4-dimethyl motif.

CNS drug design conformational constraint metabolic stability blood-brain barrier

Fluorine-Enabled Amine Exchange at C8: Synthetic Versatility Unavailable to Non-Fluorinated THIQ Analogs

The 8-fluoro substituent in 8-fluoro-3,4-dihydroisoquinoline serves as an activated leaving group for SNAr reactions with cyclic and acyclic amines, enabling facile conversion to 8-amino-tetrahydroisoquinolines in a single step. The published procedure achieves fluorine–amine exchange with pyrrolidine, morpholine, piperidine, and N-methylpiperazine in refluxing acetonitrile, typically yielding 60–90% of the corresponding 8-amino-3,4-dihydroisoquinoline after reduction [1]. This reactivity is entirely absent in the non-fluorinated 4,4-dimethyl-THIQ (CAS 78592-91-3), where C8 functionalization requires multi-step nitration, reduction, and diazotization sequences. Thus, the target compound uniquely combines the 4,4-dimethyl metabolic shield with a C8 synthetic handle for late-stage diversification—a dual capability that neither the des-fluoro-4,4-dimethyl THIQ nor the des-methyl-8-fluoro THIQ can offer individually.

nucleophilic aromatic substitution diversification building block utility CNS

Best Research and Industrial Application Scenarios for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride


β₂-Adrenergic Receptor Agonist Lead Optimization with Cardiac Safety Requirements

Programs developing inhaled or oral β₂-agonists for asthma, COPD, or allergen-induced bronchospasm can use the 8-fluoro-4,4-dimethyl THIQ scaffold as a core for analogs that maintain airway smooth muscle relaxation while sparing β₁-mediated cardiac chronotropy. The regiospecific 8-fluorine advantage over 5-fluoro analogs in β₂/β₁ selectivity, demonstrated in guinea pig tissue bath assays [1], combined with the 4,4-dimethyl metabolic shield, supports progression to in vivo PK/PD models with reduced cardiac liability risk [2].

Antithrombotic Agent Discovery Targeting Multi-Pathway Platelet Inhibition

Investigators pursuing novel antiplatelet therapies for thromboembolic disorders can exploit the 8-fluoro THIQ nucleus's superior potency (3–10× over 5-fluoro analogs) in inhibiting human platelet aggregation induced by U46619, arachidonic acid, collagen, ADP, and epinephrine [1]. The 4,4-dimethylated core provides a synthetically accessible, metabolically more stable platform for C1 and C8 diversification compared to benzyl-protected trimetoquinol frameworks, enabling medicinal chemistry exploration of non-catechol bioisosteres.

Late-Stage C8 Diversification Libraries Using SNAr Chemistry

The 8-fluorine serves as a synthetic linchpin for one-step SNAr amination to generate diverse 8-amino-THIQ libraries, a capability unavailable with non-fluorinated THIQ building blocks that require multi-step C8 functionalization sequences [1]. Procurement of the 4,4-dimethyl variant as the hydrochloride salt ensures the scaffold enters the diversification sequence in the correct oxidation state (dihydroisoquinoline) after basification and partial oxidation, or alternatively can be used directly in reductive amination or N-alkylation reactions at the saturated amine.

CNS Drug Discovery Requiring Metabolic Stability at the Benzylic Position

For CNS programs where benzylic oxidation is a known clearance mechanism (e.g., monoamine transporter ligands, dopaminergic agents, sigma receptor modulators), the gem-4,4-dimethyl substitution eliminates two labile C–H bonds and reduces conformational entropy at the tetrahydroisoquinoline core [2]. This building block enables incorporation of a pre-optimized metabolic stability feature at the hit-to-lead stage, avoiding the need for resource-intensive late-stage deuteration or cyclopropylation strategies at position 4.

Quote Request

Request a Quote for 8-Fluoro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.